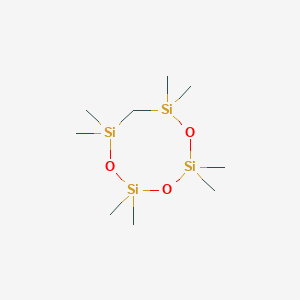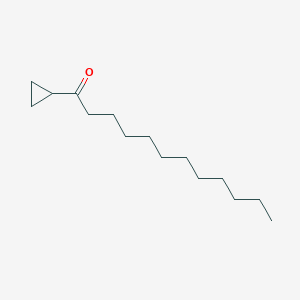
1-Cyclopropyl-1-dodecanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-1-dodecanone is a cyclic ketone that belongs to the family of cycloalkanones. This compound has been extensively studied due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-cyclopropyl-1-dodecanone varies depending on the specific application. In medicine, this compound has been shown to inhibit the growth of microorganisms by disrupting their cell membranes. It has also been shown to induce apoptosis in cancer cells and modulate neurotransmitter release in the brain.
In agriculture, 1-cyclopropyl-1-dodecanone acts as a neurotoxin, disrupting the nervous system of insects and leading to their death.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-cyclopropyl-1-dodecanone are also dependent on the specific application. In medicine, this compound has been shown to have low toxicity and minimal side effects. It has also been shown to have anti-inflammatory properties and to modulate immune function.
In agriculture, 1-cyclopropyl-1-dodecanone has been shown to have low toxicity to mammals and to degrade quickly in the environment, making it a potential candidate for use in pest control.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-cyclopropyl-1-dodecanone in lab experiments include its relatively low cost, ease of synthesis, and wide range of potential applications. However, its limited solubility in water and some organic solvents can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on 1-cyclopropyl-1-dodecanone. In medicine, this compound could be further investigated for its potential use in treating cancer and neurological disorders. In agriculture, it could be studied for its potential use in pest control and plant growth enhancement. In materials science, it could be used as a building block for the synthesis of novel materials with unique properties.
Conclusion:
1-Cyclopropyl-1-dodecanone is a cyclic ketone that has been extensively studied for its unique properties and potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity, and it has been shown to have antimicrobial, insecticidal, and anticancer properties. While there are some limitations to using this compound in lab experiments, there are many potential future directions for research on its applications.
Méthodes De Synthèse
The synthesis of 1-cyclopropyl-1-dodecanone involves the reaction of cyclopropylcarbinol with lauric acid in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including esterification, dehydration, and cyclization, to yield the final product. This method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
1-Cyclopropyl-1-dodecanone has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit antimicrobial, antifungal, and antiviral properties. It has also been investigated for its potential use in treating cancer and neurological disorders.
In agriculture, 1-cyclopropyl-1-dodecanone has been shown to have insecticidal properties, making it a potential candidate for use in pest control. It has also been studied for its ability to enhance plant growth and yield.
In materials science, this compound has been investigated for its potential use as a building block for the synthesis of novel materials with unique properties.
Propriétés
Numéro CAS |
19873-44-0 |
|---|---|
Nom du produit |
1-Cyclopropyl-1-dodecanone |
Formule moléculaire |
C15H28O |
Poids moléculaire |
224.38 g/mol |
Nom IUPAC |
1-cyclopropyldodecan-1-one |
InChI |
InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-15(16)14-12-13-14/h14H,2-13H2,1H3 |
Clé InChI |
GADOTZGDJYFJEN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)C1CC1 |
SMILES canonique |
CCCCCCCCCCCC(=O)C1CC1 |
Synonymes |
1-Cyclopropyl-1-dodecanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



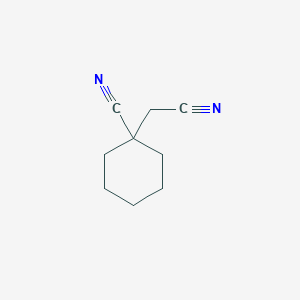
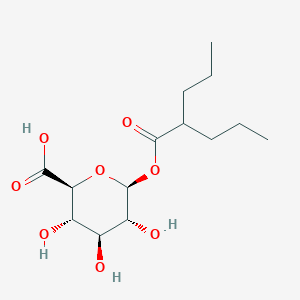
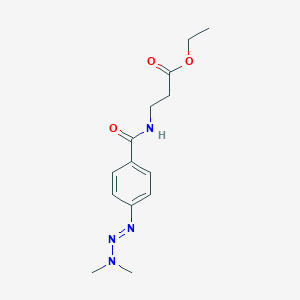
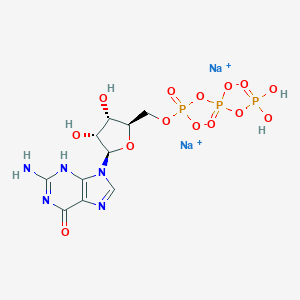
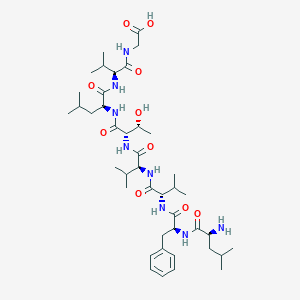
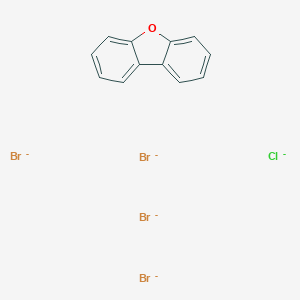
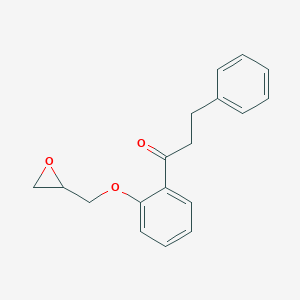
![(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B22708.png)
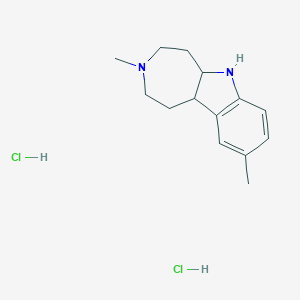


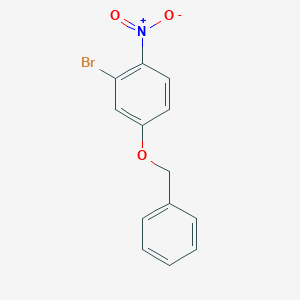
![Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate](/img/structure/B22724.png)
